3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Lipophilicity Partition Coefficient ADME Properties

Select 3-Amino-1-(2-ethoxyphenyl)propan-1-ol for precise SAR and chiral synthesis. Its ortho-ethoxy group confers a higher XLogP and distinct topological polar surface area compared to unsubstituted or methoxy analogs, ensuring unique chromatographic and solubility profiles. Available as a racemic mixture or enantiopure (1R)-enantiomer. Procure this 95% purity solid building block with available NMR, HPLC, and GC data to advance your asymmetric synthesis projects.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 1312133-33-7
Cat. No. B1444187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-ethoxyphenyl)propan-1-ol
CAS1312133-33-7
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(CCN)O
InChIInChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3
InChIKeyJBNLSRIFMKAZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-ethoxyphenyl)propan-1-ol (CAS 1312133-33-7): Procurement and Structural Baseline


3-Amino-1-(2-ethoxyphenyl)propan-1-ol (CAS 1312133-33-7) is a propanolamine-class organic compound, characterized by its amino alcohol backbone and a 2-ethoxyphenyl substituent. It is commercially available as a building block for organic synthesis, with a standard purity of 95% and analytical data (NMR, HPLC, GC) available from reputable vendors . Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol . While not a pharmaceutical agent itself, its structural features—specifically the ortho-ethoxy substitution pattern—distinguish it from simpler analogs and position it as a versatile intermediate for the synthesis of more complex molecules .

Why Generic Substitution Fails: Physicochemical Distinctions of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol


Substituting 3-Amino-1-(2-ethoxyphenyl)propan-1-ol with a generic analog like 3-amino-1-phenylpropan-1-ol or a different positional isomer (e.g., 4-ethoxyphenyl) is not trivial due to significant differences in key physicochemical parameters that govern molecular behavior. The ortho-ethoxy group on the phenyl ring directly impacts lipophilicity (XLogP) and topological polar surface area (TPSA) compared to unsubstituted or methoxy analogs, as shown in the evidence below [1]. These differences are critical for applications ranging from chromatographic behavior and solubility to the compound's utility as a chiral auxiliary or its performance in specific synthetic routes. The procurement decision must therefore be guided by these quantifiable property differences, which are detailed in the following sections.

Quantitative Differentiation Guide: 3-Amino-1-(2-ethoxyphenyl)propan-1-ol vs. Key Analogs


Enhanced Lipophilicity (XLogP) vs. Methoxy Analog

The target compound's ethoxy group confers higher lipophilicity compared to its closest analog, 3-Amino-1-(2-methoxyphenyl)propan-1-ol. This difference is quantifiable via their computed XLogP values, where the target compound has a value of 0.8 , compared to 0.5 for the methoxy analog [1].

Lipophilicity Partition Coefficient ADME Properties Chromatography

Increased Conformational Flexibility vs. Methoxy and Unsubstituted Analogs

The target compound exhibits greater conformational flexibility than its analogs due to the ethoxy substituent. It has 5 rotatable bonds , compared to 4 rotatable bonds for the 2-methoxy analog [1] and 3 rotatable bonds for the simpler 3-amino-1-phenylpropan-1-ol .

Conformational Analysis Molecular Flexibility Entropy Synthetic Intermediate Design

Differentiation by Physical Form and State

The target compound is a solid at room temperature, as indicated by its provided melting point range of 50-53°C . In contrast, many simpler analogs, such as 3-amino-1-phenylpropan-1-ol, are liquids (e.g., boiling point of 126-130 °C at 1.5 Torr [1]). This difference in physical state is a critical handling and purification consideration.

Physical Properties Formulation Handling Purification

Potential for Chiral Resolution vs. Achiral Analogs

The target compound possesses a chiral center at the C1 position (bearing the hydroxyl group). This allows for the procurement and use of its enantiopure forms, such as (1R)-3-amino-1-(2-ethoxyphenyl)propan-1-ol (CAS 2227918-26-3) [1]. This is in contrast to structurally simpler, achiral analogs like 3-amino-1-phenylpropan-1-ol, which are often used as racemates.

Chirality Asymmetric Synthesis Enantiomeric Purity Stereochemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation

The target compound has a higher molecular weight (195.26 g/mol) compared to its methoxy analog (181.23 g/mol) [1]. This increase is directly related to the extra methylene group in the ethoxy substituent. Consequently, its TPSA is also expected to be slightly higher than that of the methoxy analog (55.5 Ų), although the exact value is not computed in the available sources.

Molecular Weight TPSA Drug-likeness Permeability

Hydrogen Bonding Capacity

The target compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . This capacity is identical to that of the 2-methoxy analog [1] and other amino alcohols in this class.

Hydrogen Bonding Solubility Molecular Recognition Crystal Engineering

Best-Fit Research and Industrial Scenarios for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol Procurement


Asymmetric Synthesis and Chiral Resolution Studies

The chirality of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol makes it a suitable candidate for asymmetric synthesis projects, particularly where the stereochemistry of the amino alcohol moiety is critical. As established in Evidence Item 4, researchers can specifically procure the racemic mixture or enantiopure versions like the (1R)-enantiomer [1]. This allows for its use as a chiral building block, a ligand precursor, or a substrate in enzymatic resolution studies aimed at achieving high enantiomeric purity for downstream pharmaceutical applications.

Structure-Activity Relationship (SAR) Exploration

This compound is ideal for SAR studies focused on the impact of lipophilicity and conformational flexibility on a target's activity. The quantifiable differences in XLogP (+0.3 units, Evidence Item 1), molecular weight (+14 g/mol, Evidence Item 5), and rotatable bonds (+1, Evidence Item 2) relative to the methoxy analog provide a clear and precise basis for correlating these physicochemical changes with observed in vitro biological data [1]. This makes it a valuable tool for medicinal chemists optimizing lead compounds.

Specialty Chemical and Reagent Synthesis

As a solid with a defined melting point (50-53°C, Evidence Item 3) and standard 95% purity with available analytical data (NMR, HPLC, GC) [1], this compound is a reliable and convenient intermediate for the synthesis of more complex specialty chemicals. Its dual amine and alcohol functionalities allow for further derivatization, and its physical form simplifies handling and purification steps compared to liquid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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